

## Chemical properties and CAS number for (R)-Crinecerfont

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **(R)-Crinecerfont**: Chemical Properties, Mechanism of Action, and Experimental Data

#### Introduction

(R)-Crinecerfont is the R-enantiomer of Crinecerfont, a potent, orally active, and selective non-peptide Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonist.[1][2][3] While its counterpart, Crinecerfont (the S-enantiomer, also known as NBI-74788 or SSR-125543), has been extensively studied and developed for the treatment of classic congenital adrenal hyperplasia (CAH), (R)-Crinecerfont is primarily utilized in a research context.[1][4][5] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and available experimental data related to Crinecerfont, which serves as the primary reference for understanding its enantiomer. Crinecerfont was approved by the U.S. Food and Drug Administration (FDA) in December 2024 under the brand name Crenessity for the treatment of CAH.[4][6]

#### **Chemical Properties and Data**

The fundamental chemical and physical properties of **(R)-Crinecerfont** are identical to its S-enantiomer, differing only in the spatial arrangement at the chiral center.



| Property          | Value                                                                                                                                   | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 2649012-21-3                                                                                                                            | [1]       |
| IUPAC Name        | (R)-4-(2-chloro-4-methoxy-5-methylphenyl)-N-(2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl)-5-methyl-N-(prop-2-yn-1-yl)thiazol-2-amine |           |
| Molecular Formula | C27H28CIFN2OS                                                                                                                           | [3][4]    |
| Molecular Weight  | 483.04 g/mol                                                                                                                            | [3][4][7] |
| Monoisotopic Mass | 482.1594906 Da                                                                                                                          | [7]       |
| InChI Key         | IEAKXXNRGSLYTQ-<br>DEOSSOPVSA-N                                                                                                         | [7][8]    |
| Appearance        | Solid powder [3]                                                                                                                        |           |
| Purity            | >98%                                                                                                                                    | [3]       |
| Solubility        | DMSO: 45 mg/mL (93.16 mM)                                                                                                               | [9]       |

#### **Mechanism of Action: HPA Axis Modulation**

Crinecerfont exerts its therapeutic effects by targeting the hypothalamic-pituitary-adrenal (HPA) axis, which is dysregulated in congenital adrenal hyperplasia.[10]

In CAH, a deficiency in enzymes required for cortisol synthesis (most commonly 21-hydroxylase) leads to low cortisol levels.[10][11] This lack of negative feedback prompts the hypothalamus to secrete Corticotropin-Releasing Factor (CRF), which in turn stimulates the pituitary gland to release excessive amounts of adrenocorticotropic hormone (ACTH).[7][10] The overstimulation of the adrenal glands by ACTH results in the overproduction of adrenal androgens and other steroid precursors.[7][10]

Crinecerfont is a selective CRF1 receptor antagonist.[7][9] By blocking the CRF1 receptors on the pituitary gland, it directly inhibits the release of ACTH.[7][12] This reduction in ACTH leads



to a downstream decrease in the production of adrenal androgens, helping to restore hormonal balance without relying on supraphysiologic doses of glucocorticoids.[8][10][13]



Click to download full resolution via product page

**Caption:** Mechanism of Action of **(R)-Crinecerfont** in the HPA Axis.

# **Experimental Protocols Chemical Synthesis Overview**

The synthesis of Crinecerfont relies on stereoselective coupling reactions to achieve the desired enantiomeric purity.[8] While a detailed step-by-step protocol for **(R)-Crinecerfont** is not publicly available, the key steps for the synthesis of the **(S)**-enantiomer are as follows:

Preparation of the Chiral Intermediate: The process starts with the synthesis of the (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine intermediate. This is typically achieved via asymmetric hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst.[8]



- Activation of Thiazole Amine: The 5-methyl-1,3-thiazol-2-amine derivative is activated. This
  involves treatment with propiolic acid chloride in the presence of a base like triethylamine in
  a solvent such as dichloromethane (DCM) at controlled temperatures (0–5°C).[8]
- Nucleophilic Substitution: The activated thiazole is then reacted with the chiral amine intermediate. This nucleophilic substitution reaction is typically carried out at room temperature for approximately 12 hours to yield the final Crinecerfont product.[8]

## Clinical Trial Methodology (Phase 3 - CAHtalyst Study)

The pivotal Phase 3 CAHtalyst study evaluated the efficacy and safety of Crinecerfont in adults with classic CAH.[14][15] The protocol provides a framework for its biological and clinical assessment.

- Patient Population: 182 adults with a diagnosis of classic CAH due to 21-hydroxylase deficiency.[14][15]
- Study Design: A randomized, double-blind, placebo-controlled trial with a 2:1 allocation to receive either Crinecerfont or a placebo for 24 weeks.[15]
- Treatment Protocol:
  - Weeks 1-4 (Stable Glucocorticoid Period): Patients' existing glucocorticoid (GC) doses were maintained to establish baseline androstenedione levels.[15]
  - Weeks 5-24 (Dose Reduction Period): The GC dose was gradually reduced and optimized to find the lowest possible dose that maintained control of androstenedione levels.[15]
- Primary Endpoint: The primary measure of efficacy was the percent change from the baseline daily GC dose at week 24, while maintaining androstenedione control.[15]





Click to download full resolution via product page

Caption: Workflow for the Phase 3 CAHtalyst Clinical Trial.

# Quantitative Data Summary Pharmacokinetic Properties of Crinecerfont

The following table summarizes key pharmacokinetic parameters observed in adult patients.

| Parameter                            | Value                                                                                           | Note          |
|--------------------------------------|-------------------------------------------------------------------------------------------------|---------------|
| Median Tmax (Time to Cmax)           | 4 hours                                                                                         | [7]           |
| Plasma Protein Binding               | ≥99.9%                                                                                          | [7]           |
| Apparent Volume of Distribution (Vd) | 852 Liters                                                                                      | In adults.[7] |
| Metabolism                           | Primarily by CYP3A4; lesser extent by CYP2B6, with minor contributions from CYP2C8 and CYP2C19. | [7]           |
| Effective Half-life (t½)             | ~14 hours                                                                                       | [7]           |
| Apparent Clearance                   | 3.5 L/h                                                                                         | [7]           |
| Excretion                            | ~47.3% recovered in feces (2.7% as unchanged drug); ~2% in urine.                               | [7]           |



## **Clinical Efficacy Data (Phase 3 - Adults)**

Results from the 24-week CAHtalyst study demonstrated significant improvements in patients treated with Crinecerfont compared to placebo.

| Endpoint                                     | Crinecerfont Group | Placebo Group                 | P-value        |
|----------------------------------------------|--------------------|-------------------------------|----------------|
| Change in Daily<br>Glucocorticoid Dose       | -27.3%             | -10.3%                        | <0.001[15]     |
| Patients Achieving Physiologic GC Dose       | 62.7%              | 17.5% (18% in another source) | <0.001[14][15] |
| Change in Androstenedione Levels (at Week 4) | -299 ng/dL         | +45.5 ng/dL                   | <0.001[15]     |

## **Clinical Efficacy Data (Phase 2 - Adolescents)**

A 14-day Phase 2 study in adolescents (ages 14-17) with CAH showed significant reductions in key hormone markers with a 50 mg twice-daily dose of Crinecerfont.[8][11]

| Hormone Marker                     | Percent Reduction from Baseline |
|------------------------------------|---------------------------------|
| Adrenocorticotropic Hormone (ACTH) | 57.1%                           |
| 17-hydroxyprogesterone (17-OHP)    | 69.5%                           |
| Androstenedione (A4)               | 58.3%                           |
| Testosterone (in females)          | 76.2%                           |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Crinecerfont Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Crinecerfont|CRF1 Receptor Antagonist|Research Use [benchchem.com]
- 9. Crinecerfont | CRFR | TargetMol [targetmol.com]
- 10. What is Crinecerfont used for? [synapse.patsnap.com]
- 11. The FDA Approval Journey of Crinecerfont for CAH [webmd.com]
- 12. crenessity.com [crenessity.com]
- 13. Crinecerfont: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 15. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical properties and CAS number for (R)-Crinecerfont]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669616#chemical-properties-and-cas-number-for-r-crinecerfont]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com